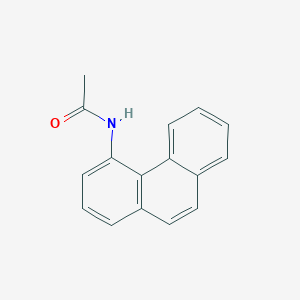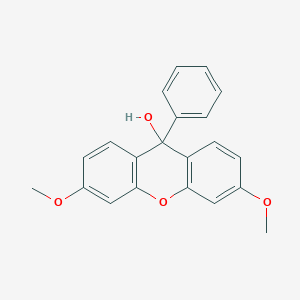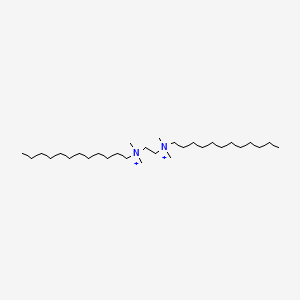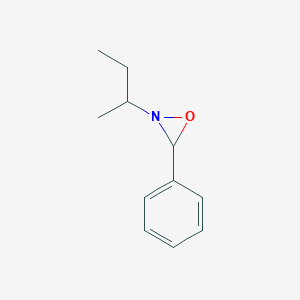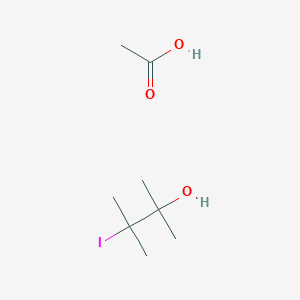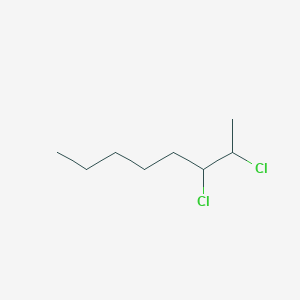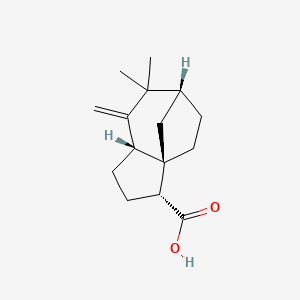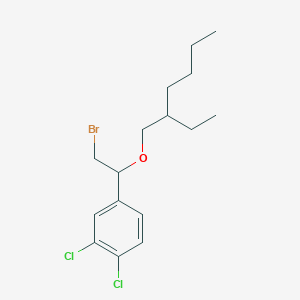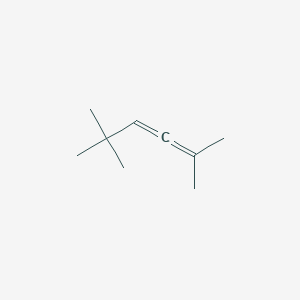
2,5,5-Trimethylhexa-2,3-diene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5,5-Trimethylhexa-2,3-diene is an organic compound belonging to the class of dienes, which are hydrocarbons containing two double bonds. This compound is characterized by its unique structure, where the double bonds are located at the second and third positions of the hexa chain, with three methyl groups attached at the second and fifth positions. This structural arrangement imparts specific chemical properties and reactivity to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,5-Trimethylhexa-2,3-diene can be achieved through various methods. One common approach involves the dehydration of alcohols or the dehydrohalogenation of organohalides. For instance, starting from an alkene, the free radical halogenation of the allylic carbon using N-bromosuccinimide (NBS) can lead to the formation of the desired diene .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. These methods often utilize catalytic processes and optimized reaction conditions to achieve efficient synthesis. Specific details on industrial production methods are less commonly disclosed due to proprietary technologies.
化学反応の分析
Types of Reactions
2,5,5-Trimethylhexa-2,3-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, forming saturated hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the double bonds or methyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) are common substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce saturated hydrocarbons.
科学的研究の応用
2,5,5-Trimethylhexa-2,3-diene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers and other industrial chemicals.
作用機序
The mechanism of action of 2,5,5-Trimethylhexa-2,3-diene involves its reactivity at the double bonds. The compound can participate in cycloaddition reactions, such as the Diels-Alder reaction, where it acts as a diene component. This reaction forms a six-membered ring, which is valuable in synthetic organic chemistry . The molecular targets and pathways involved depend on the specific reactions and conditions applied.
類似化合物との比較
Similar Compounds
2,5-Heptadiene: A non-conjugated diene with similar reactivity but different structural properties.
1,3-Butadiene: A conjugated diene with distinct stability and reactivity due to its conjugated system.
Isoprene: Another conjugated diene used in the production of synthetic rubber.
Uniqueness
2,5,5-Trimethylhexa-2,3-diene is unique due to its specific methyl substitutions and the positioning of its double bonds. This structural arrangement influences its chemical behavior and makes it a valuable compound in various chemical reactions and applications .
特性
CAS番号 |
21020-30-4 |
|---|---|
分子式 |
C9H16 |
分子量 |
124.22 g/mol |
InChI |
InChI=1S/C9H16/c1-8(2)6-7-9(3,4)5/h7H,1-5H3 |
InChIキー |
XIXAOYUNUKDINI-UHFFFAOYSA-N |
正規SMILES |
CC(=C=CC(C)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


